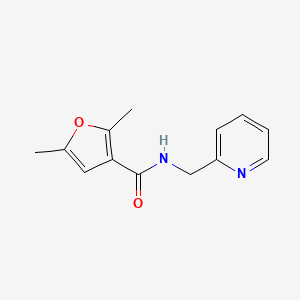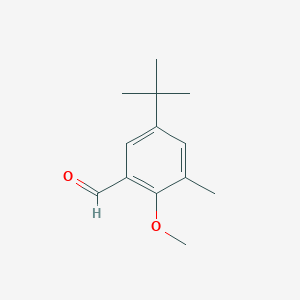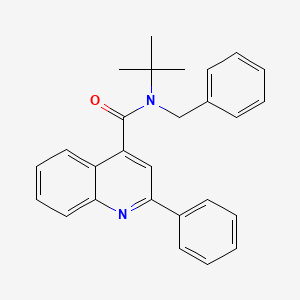![molecular formula C25H16N2O2 B5247085 3-(3-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B5247085.png)
3-(3-nitrophenyl)-1-phenylbenzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-nitrophenyl)-1-phenylbenzo[f]quinoline: is a complex organic compound belonging to the benzoquinoline family. Benzoquinolines are heterocyclic aromatic compounds that contain a quinoline ring fused with a benzene ring. The presence of a nitrophenyl group and a phenyl group attached to the benzoquinoline core makes this compound unique. It is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-nitrophenyl)-1-phenylbenzo[f]quinoline typically involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. For this compound, the starting materials could include 3-nitrobenzaldehyde and 2-aminobenzophenone. The reaction is carried out under reflux conditions in an acidic medium, such as acetic acid, to form the desired benzoquinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(3-nitrophenyl)-1-phenylbenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 3-(3-nitrophenyl)-1-phenylbenzo[f]quinoline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential biological activities, including antioxidant and antimicrobial properties. It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-1-phenylbenzo[f]quinoline involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential therapeutic effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the aromatic ring.
Benzoquinoline: Similar structure but without the nitrophenyl and phenyl groups.
3-nitrophenylquinoline: Lacks the additional phenyl group attached to the benzoquinoline core.
Uniqueness: 3-(3-nitrophenyl)-1-phenylbenzo[f]quinoline is unique due to the presence of both nitrophenyl and phenyl groups, which enhance its reactivity and potential biological activities. The combination of these groups with the benzoquinoline core provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
3-(3-nitrophenyl)-1-phenylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)20-11-6-10-19(15-20)24-16-22(17-7-2-1-3-8-17)25-21-12-5-4-9-18(21)13-14-23(25)26-24/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKRZEHNDCCHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[[3-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5247011.png)
![1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperidine](/img/structure/B5247015.png)


![N-(3-isoxazolylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5247049.png)
![(2R*,6S*)-4-(2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)-2,6-dimethylmorpholine](/img/structure/B5247050.png)
![N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B5247056.png)
![1,2,5-Trimethyl-3-[4-(2,3,5-trimethylphenoxy)butoxy]benzene](/img/structure/B5247060.png)
![1-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5247063.png)
![1-Acetyl-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5247066.png)

![N,1-dimethyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine](/img/structure/B5247090.png)
![4-methoxy-N-[2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5247101.png)
![N-{4-[(1-bromo-2-naphthyl)oxy]-3-chlorophenyl}-9-acridinamine](/img/structure/B5247103.png)
